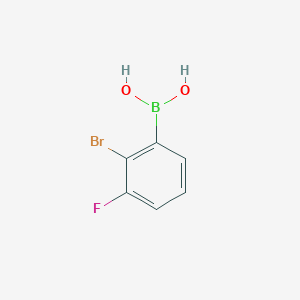

Acide (2-bromo-3-fluorophényl)boronique

Vue d'ensemble

Description

(2-Bromo-3-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C6H5BBrFO2 and its molecular weight is 218.82 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-Bromo-3-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromo-3-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de Composés à Cristaux Liquides

Les acides boroniques sont utilisés dans la synthèse de nouveaux composés à cristaux liquides, tels que les fluorobiphénylcyclohexènes et les difluoroterphényls, par le biais de couplages croisés catalysés au palladium .

Développement d'Agonistes des Récepteurs des Leucotriènes

Ils jouent un rôle dans la synthèse des o-phénylphénols, qui agissent comme de puissants agonistes du récepteur des leucotriènes B4, potentiellement utiles dans le traitement des maladies inflammatoires .

Applications de Détection

Les acides boroniques interagissent avec les diols et les bases de Lewis fortes comme les anions fluorure ou cyanure, ce qui conduit à leur utilisation dans diverses applications de détection, à la fois dans des dosages homogènes et des détections hétérogènes .

Conception et Administration de Médicaments

Ces composés sont envisagés pour de nouvelles conceptions de médicaments et des dispositifs d'administration de médicaments, en particulier en tant que transporteurs de bore adaptés à la thérapie par capture de neutrons .

Mécanisme D'action

Target of Action

The primary target of (2-Bromo-3-fluorophenyl)boronic acid is the formation of carbon-carbon bonds in organic compounds . This compound is a boronic acid derivative, which are known to act as Lewis acids . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .

Mode of Action

(2-Bromo-3-fluorophenyl)boronic acid interacts with its targets through a process known as the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by (2-Bromo-3-fluorophenyl)boronic acid, affects the biochemical pathway of carbon-carbon bond formation . This reaction is widely applied in the synthesis of biologically active compounds, including pharmaceuticals .

Pharmacokinetics

It is known that boronic acids are generally stable and readily prepared . The slow release rate of the active boronic acid contributes to its bioavailability .

Result of Action

The result of the action of (2-Bromo-3-fluorophenyl)boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules .

Action Environment

The action of (2-Bromo-3-fluorophenyl)boronic acid is influenced by environmental factors such as temperature and pH . For instance, the rate of the Suzuki–Miyaura coupling reaction can be considerably accelerated at physiological pH . Additionally, the compound should be stored in an inert atmosphere at room temperature for optimal stability .

Analyse Biochimique

Biochemical Properties

(2-Bromo-3-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of (2-Bromo-3-fluorophenyl)boronic acid with palladium catalysts and organic halides, leading to the formation of biaryl compounds. The compound’s boronic acid group interacts with enzymes and proteins that facilitate these coupling reactions, such as palladium complexes. These interactions are crucial for the compound’s ability to participate in and drive the coupling process, making it a valuable reagent in synthetic organic chemistry .

Cellular Effects

The effects of (2-Bromo-3-fluorophenyl)boronic acid on various cell types and cellular processes are of great interest. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-Bromo-3-fluorophenyl)boronic acid has been shown to affect the activity of certain kinases and phosphatases, which are key regulators of cell signaling pathways. By altering the phosphorylation status of specific proteins, this compound can impact gene expression and cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, (2-Bromo-3-fluorophenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups on proteins and enzymes. This interaction can lead to enzyme inhibition or activation, depending on the target molecule. Additionally, (2-Bromo-3-fluorophenyl)boronic acid can influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions are essential for the compound’s ability to affect cellular processes and biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Bromo-3-fluorophenyl)boronic acid can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as pH and temperature. Over time, (2-Bromo-3-fluorophenyl)boronic acid may undergo hydrolysis or oxidation, leading to the formation of degradation products. These changes can impact the compound’s efficacy and long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to (2-Bromo-3-fluorophenyl)boronic acid can result in alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of (2-Bromo-3-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved biochemical reactions. At high doses, (2-Bromo-3-fluorophenyl)boronic acid can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .

Metabolic Pathways

(2-Bromo-3-fluorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are essential for the compound’s bioavailability and overall impact on cellular function .

Transport and Distribution

Within cells and tissues, (2-Bromo-3-fluorophenyl)boronic acid is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in the compound’s localization and accumulation. For example, certain membrane transporters can facilitate the uptake of (2-Bromo-3-fluorophenyl)boronic acid into cells, while binding proteins can sequester the compound in specific cellular compartments. These processes are vital for the compound’s ability to reach its target sites and exert its biochemical effects .

Subcellular Localization

The subcellular localization of (2-Bromo-3-fluorophenyl)boronic acid is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is essential for the compound’s activity and function, as it allows (2-Bromo-3-fluorophenyl)boronic acid to interact with its target biomolecules in the appropriate cellular context .

Propriétés

IUPAC Name |

(2-bromo-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTBHBDRGFAJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

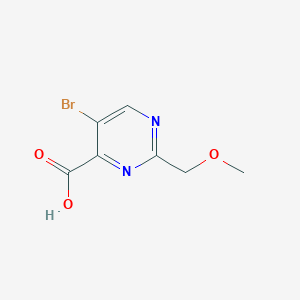

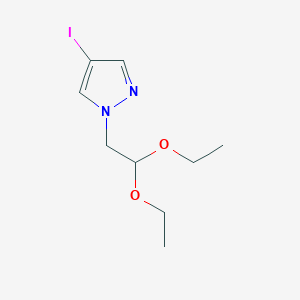

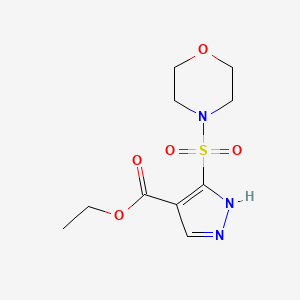

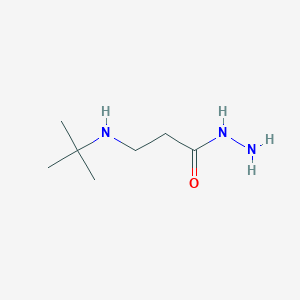

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6-iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B1532695.png)

![3-(Chloromethyl)-4-[(2,4-dichlorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1532700.png)

![1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine](/img/structure/B1532702.png)

![N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine](/img/structure/B1532705.png)